6-Butylspiro[4.5]dec-6-ene
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Overview
Description
6-Butylspiro[45]dec-6-ene is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylspiro[4.5]dec-6-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Butylspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-Butylspiro[4.5]dec-6-ene has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Butylspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-6-ene: A structurally similar compound with a different substituent at the spiro carbon.
6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione: Another spiro compound with additional functional groups.
Uniqueness
6-Butylspiro[4.5]dec-6-ene is unique due to its butyl substituent, which imparts distinct chemical and physical properties. This differentiates it from other spiro compounds and may contribute to its specific biological activities and applications.
Properties
CAS No. |
55279-24-8 |
---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
10-butylspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C14H24/c1-2-3-8-13-9-4-5-10-14(13)11-6-7-12-14/h9H,2-8,10-12H2,1H3 |
InChI Key |
OCCKACMSYUXAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCC12CCCC2 |
Origin of Product |
United States |
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